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molecular formula C12H16O2 B1346265 4-(4-Ethylphenyl)butanoic acid CAS No. 5467-53-8

4-(4-Ethylphenyl)butanoic acid

Cat. No. B1346265
M. Wt: 192.25 g/mol
InChI Key: IDXWSFCOUZYCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05618811

Procedure details

To a 500 mL round-bottomed flask equipped with condenser and nitrogen inlet were added 41.2 grams (200 mmol) 3-(4-ethylbenzoyl)-propionic acid, activated zinc prepared from 82.4 grams (400 mmol) mossy zinc and 8.2 grams mercuric chloride in 125 mL water and 8 mL concentrated hydrochloric acid, 77 mL water, 177 mL concentrated hydrochloric acid, and 100 mL toluene. The mixture was refluxed 60 hours with addition of two 50 mL portions of concentrated hydrochloric acid, cooled, and the layers separated. The organic layer was extracted into 3N aqueous sodium hydroxide, which was then acidified and extracted into ethyl acetate. The organic layer was dried over sodium sulfate and evaporated to afford 28.9 grams (75%), M.P. 70°-72° C.
[Compound]
Name
mercuric chloride
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
177 mL
Type
solvent
Reaction Step One
Name
Quantity
82.4 g
Type
catalyst
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])=O)=[CH:5][CH:4]=1)[CH3:2].C1(C)C=CC=CC=1>O.Cl.[Zn]>[CH2:1]([C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:5][CH:4]=1)[CH3:2]

Inputs

Step One
Name
mercuric chloride
Quantity
8.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
125 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
Cl
Name
Quantity
77 mL
Type
solvent
Smiles
O
Name
Quantity
177 mL
Type
solvent
Smiles
Cl
Name
Quantity
82.4 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
41.2 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Three
Name
two
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round-bottomed flask equipped with condenser and nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted into 3N aqueous sodium hydroxide, which
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 28.9 grams (75%), M.P. 70°-72° C.

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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